![molecular formula C18H19NO3S B11213705 3-(Butyrylamino)-4-[(4-methylphenyl)thio]benzoic acid CAS No. 702670-50-6](/img/structure/B11213705.png)
3-(Butyrylamino)-4-[(4-methylphenyl)thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butanamido group and a 4-methylphenylsulfanyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID typically involves the following steps:
Formation of the Butanamido Group: This can be achieved by reacting butanoyl chloride with an appropriate amine under basic conditions to form the butanamido group.
Introduction of the 4-Methylphenylsulfanyl Group: This step involves the reaction of 4-methylthiophenol with a suitable benzoic acid derivative under conditions that promote the formation of a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that reduces its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylphenyl)sulfanyl]benzoic acid
- 3-methyl-2,3-dioxo-1-piperazinylmethyl benzoic acid
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
Uniqueness
3-BUTANAMIDO-4-[(4-METHYLPHENYL)SULFANYL]BENZOIC ACID is unique due to the presence of both the butanamido and 4-methylphenylsulfanyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
702670-50-6 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(butanoylamino)-4-(4-methylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-3-4-17(20)19-15-11-13(18(21)22)7-10-16(15)23-14-8-5-12(2)6-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
UKPCWHLPERFARK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)SC2=CC=C(C=C2)C |
solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213627.png)
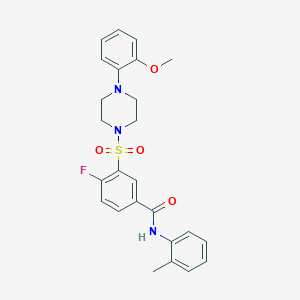
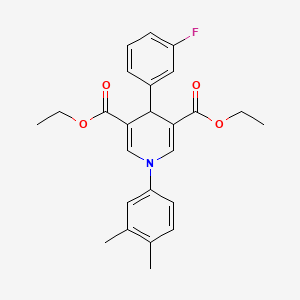
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11213661.png)
![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11213667.png)
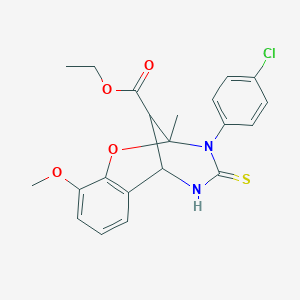
![4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213670.png)
![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B11213672.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B11213674.png)
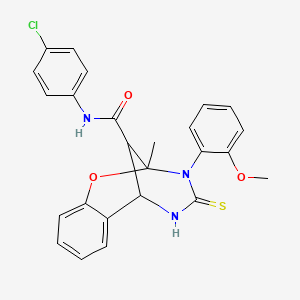
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213679.png)
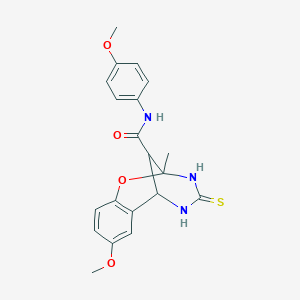
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11213701.png)

